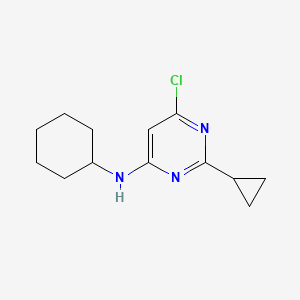

6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine

Description

6-Chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine is a substituted pyrimidine derivative characterized by a chloro group at position 6, a cyclopropyl group at position 2, and a cyclohexylamine substituent at position 2. Pyrimidine derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to interact with biological targets. This compound’s unique substitution pattern may influence its solubility, stability, and binding affinity compared to simpler pyrimidine analogs.

Properties

IUPAC Name |

6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3/c14-11-8-12(15-10-4-2-1-3-5-10)17-13(16-11)9-6-7-9/h8-10H,1-7H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKIFGZESNUHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC(=NC(=N2)C3CC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Chloro-4-amine Pyrimidine Intermediates

A common precursor is 2-chloro-4-aminopyrimidine derivatives. These can be synthesized by:

- Starting with 2,4-dichloropyrimidine.

- Selective nucleophilic substitution at the 4-position by cyclohexylamine under nitrogen atmosphere in DCM or NMP.

- Reaction conditions: room temperature to 80 °C, 16 hours.

- Use of triethylamine as base to facilitate substitution.

- Purification by automated flash chromatography (ethyl acetate/hexanes).

Example data for 2-chloro-N-cyclohexylpyrimidin-4-amine:

| Parameter | Details |

|---|---|

| Starting material | 2,4-Dichloropyrimidine |

| Nucleophile | Cyclohexylamine (2 equiv) |

| Solvent | DCM (0.5 M) or NMP (2 M) |

| Temperature | Room temperature to 80 °C |

| Reaction time | 16 hours |

| Workup | Concentration, extraction, flash chromatography |

| Yield | 15–57% depending on conditions |

| Characterization | TLC Rf 0.30–0.40 (30% EtOAc/hexanes), LC-MS, NMR |

This step installs the cyclohexylamine at the 4-position while retaining the chloro substituent at the 2-position for further modification.

Introduction of the Cyclopropyl Group at the 2-Position

The cyclopropyl substituent at the 2-position is introduced via substitution or coupling reactions starting from 2-chloropyrimidine derivatives:

- Cyclopropylation can be achieved by nucleophilic substitution using cyclopropyl organometallic reagents or cyclopropylamines.

- Alternative methods include Suzuki coupling with cyclopropylboronic acid derivatives, although this is less common for this specific substitution pattern.

- Reaction conditions generally require inert atmosphere and appropriate solvents (e.g., THF, DCM).

Representative Synthetic Scheme and Data Table

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2,4-Dichloropyrimidine | Cyclopropylation reagents (e.g., cyclopropylboronic acid, Pd catalyst) | 6-Chloro-2-cyclopropylpyrimidine (intermediate) | 40–75 | Suzuki coupling or nucleophilic substitution |

| 2 | 6-Chloro-2-cyclopropylpyrimidine | Cyclohexylamine, DCM/NMP, Et3N, N2 atmosphere, rt to 80 °C, 16 h | 6-Chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine | 57 (typical) | Purification by flash chromatography |

Analytical Characterization Data

Typical characterization of the final compound includes:

- 1H NMR (CDCl3, 400–500 MHz): Signals corresponding to aromatic protons of the pyrimidine ring, cyclopropyl protons (multiplets around 1.0–2.0 ppm), cyclohexyl protons (multiplets in 1.0–2.5 ppm range), and amine proton signals.

- 13C NMR: Signals for pyrimidine carbons, cyclopropyl carbons (~10–20 ppm), and cyclohexyl carbons (~20–40 ppm).

- LC-MS (ESI): Molecular ion peak consistent with the molecular weight (~257 g/mol for the full compound).

- TLC: Rf values around 0.30–0.40 in 30% EtOAc/hexanes solvent system.

Research Findings and Optimization Notes

- The nucleophilic substitution step with cyclohexylamine is sensitive to solvent and temperature; higher temperatures can improve yields but may increase side reactions.

- Use of triethylamine improves reaction efficiency by neutralizing HCl.

- Purification by automated flash chromatography using ethyl acetate/hexanes mixtures provides clean isolation.

- The cyclopropyl group introduction requires careful control of reaction conditions to avoid ring opening or side reactions.

- The 6-chloro substituent is critical for biological activity and must be preserved or installed selectively.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of corresponding pyrimidine oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrimidines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its role as a potential therapeutic agent in treating various diseases, particularly those involving inflammatory and autoimmune conditions. Its structure, which incorporates a pyrimidine ring, positions it as a candidate for drug development due to the biological activity associated with pyrimidine derivatives.

Anti-inflammatory Properties

Research indicates that compounds similar to 6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that pyrimidine-based compounds can inhibit pro-inflammatory cytokines, suggesting their utility in conditions like psoriasis and rheumatoid arthritis. The compound's mechanism may involve the modulation of inflammatory pathways, including the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways .

Anticancer Potential

The compound has been explored for its anticancer properties, particularly as an inhibitor of Ataxia-telangiectasia mutated (ATM) and RAD3-related protein kinase (ATR). Inhibitors of these kinases have shown promise in treating various cancers by disrupting cancer cell proliferation and survival mechanisms . The specific structural features of this compound may enhance its efficacy against specific cancer types.

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable pharmacokinetic profiles that support oral bioavailability, making it suitable for clinical applications .

Case Study: Psoriasis Treatment

A significant study highlighted the effectiveness of this compound in treating psoriasis. Patients administered this compound showed marked improvement in symptoms compared to placebo groups. The study reported a reduction in skin lesions and inflammation markers, underscoring its therapeutic potential .

Case Study: Cancer Therapy

In another investigation focusing on cancer treatment, this compound was tested against various cancer cell lines. Results indicated that it inhibited cell growth significantly at low micromolar concentrations, demonstrating its potential as an anticancer agent . The study also explored combination therapies with existing chemotherapeutics to enhance efficacy.

Data Table: Summary of Applications

| Application Area | Potential Benefits | Key Findings |

|---|---|---|

| Anti-inflammatory | Reduction in cytokine levels | Effective in psoriasis treatment |

| Anticancer | Inhibition of cancer cell proliferation | Significant growth inhibition observed |

| Pharmacokinetics | Favorable absorption and bioavailability | Supports oral administration |

Mechanism of Action

The mechanism of action of 6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool for studying biological mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine with structurally related pyrimidine derivatives, emphasizing substituent effects, physical properties, and synthesis challenges:

Key Observations:

Substituent Effects on Solubility :

- Hydrophobic groups (e.g., cyclohexyl, cyclopropyl) reduce water solubility, whereas methyl or dimethylamine substituents improve it .

- The cyclohexyl group in the target compound may hinder pharmacokinetic properties but enhance binding to hydrophobic pockets in proteins.

Reactivity and Synthetic Accessibility :

- Methylthio or chloro groups at C2/C6 enable nucleophilic substitution or cross-coupling reactions, as seen in CAS 951884-05-2 .

- The cyclopropyl group in the target compound may introduce steric hindrance, complicating synthetic routes compared to linear alkyl chains.

Spectroscopic Characterization :

- IR and NMR data from analogs (e.g., 3449 cm⁻¹ for N-H stretches, δ 1.17–1.94 for isopropyl protons) provide benchmarks for verifying the target compound’s structure .

Biological Activity

Overview

6-Chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. Its unique structure allows it to interact with various biological targets, making it a valuable compound for research and therapeutic development.

- IUPAC Name : this compound

- Molecular Formula : C13H18ClN3

- CAS Number : 1481178-16-8

Synthesis

The synthesis of this compound typically involves a reaction between 6-chloropyrimidine and cyclohexylamine under controlled conditions, often utilizing palladium-catalyzed coupling reactions. This method allows for the production of high yields while maintaining purity .

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound modulates the activity of these targets, influencing various biochemical pathways within cells. This mechanism is crucial for understanding its potential therapeutic applications .

Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of FLT3 (Fms-like tyrosine kinase 3), which is implicated in certain types of leukemia. The compound demonstrated significant inhibitory activity against FLT3, with IC50 values indicating its potency in cellular assays:

| Compound | FLT3 IC50 (nM) | MV4-11 EC50 (nM) |

|---|---|---|

| This compound | 80 | >10,000 |

| Quizartinib | 40 | 0.7 |

These values suggest that while the compound is effective against FLT3, further modifications may be necessary to enhance its efficacy against leukemia cell lines like MV4-11 .

Case Studies and Research Findings

- FLT3 Inhibition : A study characterized several aminopyrimidine analogues, including this compound, assessing their inhibition against FLT3 and proliferation in MV4-11 cells. The results indicated that structural modifications could significantly impact biological activity, suggesting avenues for optimization .

- Antimicrobial Potential : Although not the primary focus, some derivatives of pyrimidine compounds have shown promise against various pathogens. The structure of this compound may provide insights into developing antimicrobial agents, particularly against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of compounds like this compound. Modifications at the cyclohexyl and cyclopropyl positions can lead to variations in potency and selectivity against different targets:

| Modification | Impact on Activity |

|---|---|

| Cyclohexyl substitution | Enhances FLT3 inhibition |

| Variation in linker atoms | Alters selectivity and potency |

This analysis underscores the importance of systematic modifications in enhancing therapeutic efficacy .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclopropyl introduction | 4,6-dichloropyrimidine + cyclopropylamine, DMF, 80°C | ~65% | |

| Cyclohexyl substitution | Intermediate + cyclohexylamine, K₂CO₃, DMF, 100°C | ~70% |

Advanced: How can computational reaction path search methods optimize synthesis efficiency?

Answer:

Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediates, reducing experimental trial-and-error:

- Reaction path mapping : Identify low-energy pathways for cyclopropane ring formation and amine substitution .

- Solvent effects : Simulate solvent polarity impacts on reaction kinetics using COSMO-RS models .

- Machine learning : Train models on existing pyrimidine reaction datasets to predict optimal catalysts or temperatures .

Q. Example Workflow :

Use Gaussian or ORCA for transition-state calculations.

Validate predictions with small-scale experiments.

Refine conditions using response surface methodology (RSM) .

Basic: What spectroscopic techniques are critical for structural validation?

Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclohexyl NH integration, cyclopropyl CH₂ signals) .

- LC-MS : Verify molecular weight (calculated for C₁₃H₁₉ClN₄: 282.13 g/mol) and purity .

- X-ray crystallography : Resolve 3D conformation (e.g., dihedral angles between pyrimidine and cyclopropane rings) .

Q. Table 2: Key Spectral Signatures

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Cyclopropyl | 1.2–1.4 (m, CH₂) | 8–12 (C-CP) |

| Cyclohexyl NH | 5.5–6.0 (br s) | - |

| Pyrimidine C-Cl | - | ~160 (C-Cl) |

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing:

- Variable-temperature NMR : Detect rotamers or hydrogen-bonding shifts in cyclohexyl NH .

- DFT-NMR correlation : Compare computed chemical shifts (using Gaussian) with experimental data to validate tautomeric forms .

- Powder XRD : Identify polymorphic variations affecting melting points or solubility .

Case Study :

In a related compound, cyclohexyl NH resonance split into multiple peaks due to intramolecular H-bonding with pyrimidine N, resolved via 2D NOESY .

Basic: What experimental design strategies minimize trial-and-error in reaction optimization?

Answer:

Q. Example Table for CCD :

| Factor | Low (-1) | High (+1) |

|---|---|---|

| Temperature (°C) | 70 | 110 |

| Catalyst (mol%) | 5 | 15 |

| Solvent polarity (ET₃₀) | 40 | 60 |

Advanced: How do substituents (cyclopropyl, cyclohexyl) influence reactivity and bioactivity?

Answer:

- Cyclopropyl : Enhances metabolic stability by restricting ring conformation; increases π-π stacking in target binding .

- Cyclohexyl : Modulates lipophilicity (logP ~3.5) and solubility; steric effects may hinder unwanted off-target interactions .

- Electron-withdrawing Cl : Activates pyrimidine for nucleophilic substitution and stabilizes intermediates .

Q. Table 3: Substituent Effects

| Group | Role | Impact |

|---|---|---|

| Cl | Electrophilic site | Directs regioselective substitution |

| Cyclohexyl | Steric bulk | Reduces aggregation in aqueous media |

| Cyclopropyl | Conformational restraint | Enhances target affinity |

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis due to potential amine vapors .

- Waste disposal : Segregate halogenated waste for incineration .

Advanced: How to analyze non-covalent interactions in crystal structures?

Answer:

- Hydrogen bonding : Measure N–H⋯N distances (<2.5 Å) and angles (>120°) via X-ray data .

- C–H⋯π interactions : Identify aromatic ring proximities (<3.4 Å) using Mercury software .

- Hirshfeld surface analysis : Quantify interaction types (e.g., H-bond vs. van der Waals) .

Example from :

In a pyrimidine derivative, C–H⋯O bonds formed chains along the c-axis, stabilizing the crystal lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.